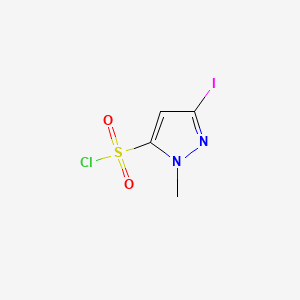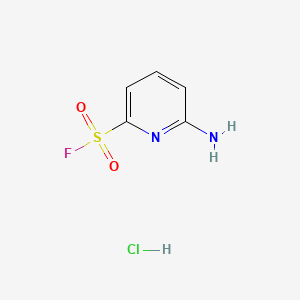![molecular formula C7H14FO5PS B6610489 diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate CAS No. 2763755-46-8](/img/structure/B6610489.png)
diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate has been used in a variety of scientific research applications. It has been used in the development of drugs, pesticides, and other materials, and it has been used in the synthesis of a variety of organophosphonate derivatives. It has also been used to study the mechanism of action of organophosphonate compounds, and it has been used in the development of new drugs and pesticides. Additionally, it has been used in the study of the biochemical and physiological effects of organophosphonates.
Mechanism of Action
Target of Action
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate is a versatile building block in organic synthesis . It has been shown to interact with targets such as Cholinesterase and Diacylglycerol acyltransferase/mycolyltransferase Ag85C . These targets play crucial roles in biological processes, including neurotransmission and mycobacterial cell wall biosynthesis, respectively .
Mode of Action
The compound’s mode of action involves chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . The interaction with its targets leads to changes in their activity, which can have significant effects on the biological processes they are involved in .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it has been shown to result in greater knockdown of a targeted protein when installed on the terminus of an oligonucleotide, compared to its unmodified phosphate derivative . This suggests that it may influence pathways related to protein synthesis and degradation .
Pharmacokinetics
Result of Action
The molecular and cellular effects of the compound’s action are diverse. For example, it has been shown to result in greater knockdown of a targeted protein when compared to its unmodified phosphate derivative . This suggests that it may have potential applications in the field of gene silencing and RNA interference .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its interaction with its targets can be affected by the presence of other chemical entities in the environment . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH .
Advantages and Limitations for Lab Experiments
The use of diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, and the reaction yields are typically high. Additionally, it is a relatively stable compound, and it can be stored for long periods of time without degradation. However, there are a number of limitations associated with the use of this compound in laboratory experiments. It is a relatively expensive compound, and it is not widely available. Additionally, there is a lack of information regarding the long-term effects of exposure to this compound, and the effects of exposure to high concentrations of this compound are not fully understood.
Future Directions
There are a number of potential future directions for the use of diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate. One potential direction is the development of new drugs and pesticides based on this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and pesticides that are more effective and have fewer side effects. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of the long-term effects of exposure to this compound. Finally, further research into the synthesis of this compound and its derivatives could lead to the development of new and improved methods of synthesis.
Synthesis Methods
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate is synthesized by the reaction of 1-fluorosulfonyl-cyclopropylmagnesium bromide (FS-CPMgBr) and diethylphosphite in the presence of a base such as tetrabutylammonium bromide (TBAB). The reaction proceeds in two steps, with the first step involving the formation of a phosphonium salt intermediate, followed by the second step in which the phosphonium salt is converted to this compound. The reaction is typically carried out in a dry solvent such as dichloromethane, and the reaction can be carried out at room temperature. The yield of the reaction is typically high, and the reaction is relatively straightforward.
Properties
IUPAC Name |
1-diethoxyphosphorylcyclopropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCKROHCALVBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)(=O)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FO5PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)


![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)



